molecular formula C5H8N4O2S B13111324 3-Amino-6-methylpyrazine-2-sulfonamide

3-Amino-6-methylpyrazine-2-sulfonamide

Cat. No.: B13111324
M. Wt: 188.21 g/mol
InChI Key: JZKNWJFSIRPSCN-UHFFFAOYSA-N
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Description

3-Amino-6-methylpyrazine-2-sulfonamide is a nitrogen-containing heterocyclic compound with the molecular formula C5H8N4O2S. It belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methylpyrazine-2-sulfonamide typically involves the reaction of 6-methylpyrazine-2-sulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the sulfonyl chloride intermediate .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methylpyrazine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinic acids, and various substituted derivatives, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 3-Amino-6-methylpyrazine-2-sulfonamide involves the inhibition of bacterial enzymes such as dihydropteroate synthase, which is crucial for folic acid synthesis. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death . The molecular targets include the active site of the enzyme, where the sulfonamide group binds and inhibits its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-methylpyrazine-2-sulfonamide is unique due to its specific substitution pattern on the pyrazine ring, which can lead to different biological activities and chemical reactivity compared to other sulfonamides .

Properties

Molecular Formula

C5H8N4O2S

Molecular Weight

188.21 g/mol

IUPAC Name

3-amino-6-methylpyrazine-2-sulfonamide

InChI

InChI=1S/C5H8N4O2S/c1-3-2-8-4(6)5(9-3)12(7,10)11/h2H,1H3,(H2,6,8)(H2,7,10,11)

InChI Key

JZKNWJFSIRPSCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)S(=O)(=O)N)N

Origin of Product

United States

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